Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 651053-66-6
VCID: VC16889897
InChI: InChI=1S/C19H14N2O2/c20-14-15-6-8-16(9-7-15)17-10-12-21(13-11-17)19(22)23-18-4-2-1-3-5-18/h1-13,17H
SMILES:
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate

CAS No.: 651053-66-6

Cat. No.: VC16889897

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 4-(4-cyanophenyl)pyridine-1(4H)-carboxylate - 651053-66-6

Specification

CAS No. 651053-66-6
Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
IUPAC Name phenyl 4-(4-cyanophenyl)-4H-pyridine-1-carboxylate
Standard InChI InChI=1S/C19H14N2O2/c20-14-15-6-8-16(9-7-15)17-10-12-21(13-11-17)19(22)23-18-4-2-1-3-5-18/h1-13,17H
Standard InChI Key OJQVBCIECUPGNU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)C#N

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a pyridine core substituted at the 4-position with a 4-cyanophenyl group and a phenyl carboxylate ester at the 1-position (Figure 1). This arrangement introduces significant steric and electronic effects due to the electron-withdrawing cyano (-CN) group and the ester functionality.

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC19_{19}H14_{14}N2_2O2_2Derived from
Molecular Weight302.34 g/molCalculated
Exact Mass302.106 DaCalculated
Topological Polar Surface Area (TPSA)58.7 ŲEstimated via
LogP (Octanol-Water)4.3 ± 0.5Predicted from

The cyano group enhances the compound’s polarity compared to alkyl-substituted analogs like phenyl 4-cyclopentyl-4H-pyridine-1-carboxylate (LogP = 4.27) , while the aromatic systems contribute to its lipophilicity.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a three-step strategy:

  • Pyridine Functionalization: Introduce the 4-cyanophenyl group via nucleophilic aromatic substitution or cross-coupling reactions.

  • Esterification: React the hydroxylated pyridine intermediate with phenyl chloroformate.

  • Purification: Employ column chromatography or recrystallization for isolation.

Stepwise Synthesis Protocol

  • 4-(4-Cyanophenyl)pyridin-1(4H)-ol Preparation

    • Brominate 4-hydroxypyridine using bromine in dichloromethane with iodine catalysis .

    • Substitute bromide with 4-cyanophenyl via Ullmann coupling or Suzuki-Miyaura reaction .

  • Ester Formation

    • React the intermediate with phenyl chloroformate in pyridine or DMF, analogous to sulfonamide syntheses in LSD1 inhibitor studies .

  • Yield and Purity

    • Expected yield: 60–75% after purification .

    • Purity can exceed 95% via HPLC, as demonstrated in related thiazolecarboxylate syntheses .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester group.

Spectroscopic Fingerprints

  • IR Spectroscopy: Peaks at 2230 cm1^{-1} (C≡N stretch), 1720 cm1^{-1} (ester C=O), and 1600 cm1^{-1} (aromatic C=C) .

  • 1^1H NMR: Signals at δ 8.5–7.2 ppm (pyridine and phenyl protons), δ 4.8 ppm (ester OCH2_2), and δ 3.1 ppm (cyano-adjacent protons) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The ester group allows prodrug strategies, improving bioavailability .

  • Structure-Activity Relationship (SAR): Modifications at the pyridine 4-position can tune target selectivity.

Material Science

  • Liquid Crystals: The rigid aromatic system and polar cyano group may support mesophase formation.

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